

Benchmarking -Agatoxin TK Sources: A Technical Guide to Potency, Purity, and Stereochemistry

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Compound of Interest

Compound Name: *omega-agatoxin TK*
CAS No.: 158484-42-5
Cat. No.: B600016

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Executive Summary

For researchers targeting P/Q-type voltage-gated calcium channels (Cav2.1),

-Agatoxin TK is a critical pharmacological tool. However, unlike small molecules, this 48-residue peptide presents unique procurement challenges. The critical differentiator is stereochemistry: Native

-Agatoxin TK contains a D-Serine at position 46. Synthetic variants that fail to incorporate this non-canonical amino acid (substituting L-Ser) exhibit 80–90 fold lower potency.

This guide compares major suppliers not just on price, but on Critical Quality Attributes (CQAs) including stereochemical fidelity, net peptide content, and salt counter-ions.

Part 1: The Mechanism & The Stereochemistry Trap

-Agatoxin TK (and its close homolog

-Agatoxin IVA) acts as a gating modifier of Cav2.1 channels. It binds with high affinity to the extracellular S3-S4 linker of domain IV, stabilizing the channel in a closed state.

The D-Serine Criticality

The most common failure mode in

-Agatoxin TK experiments is the use of "generic" synthetic peptides where the manufacturer ignored the chirality at residue 46.

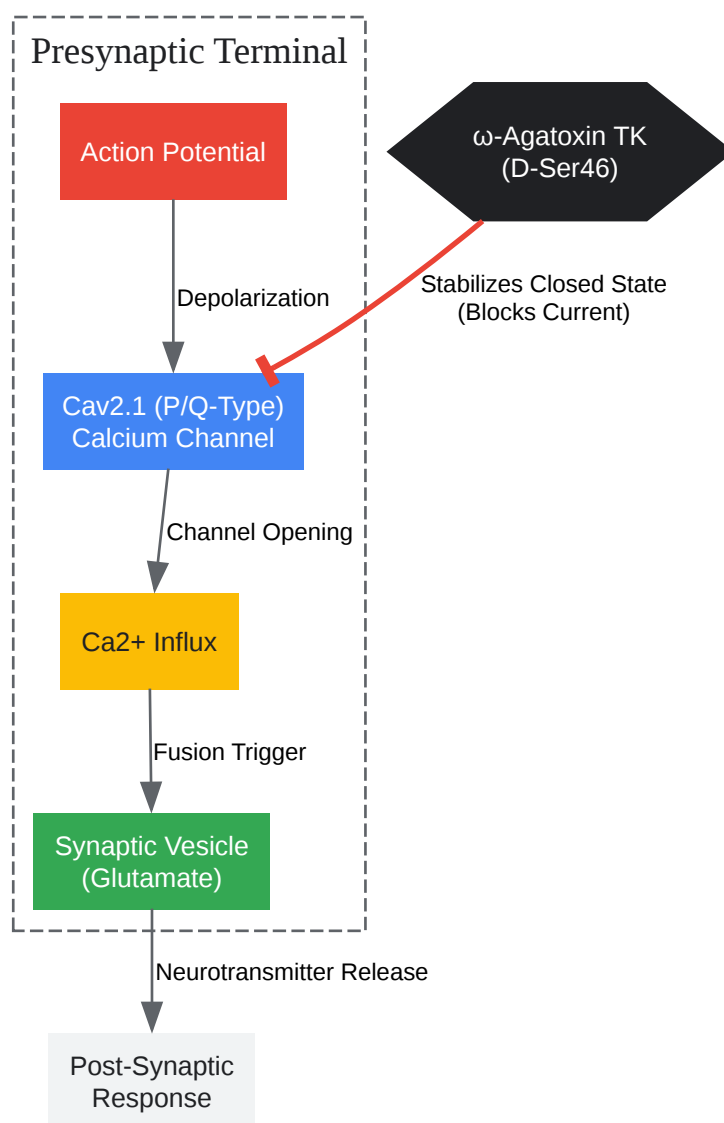
- Native Sequence: ...Gly-Leu-D-Ser-Phe-Ala-OH
- Inactive Variant: ...Gly-Leu-L-Ser-Phe-Ala-OH (

shifts from ~30 nM to >2

M)

Visualization: Mechanism of Action

The following diagram illustrates the synaptic blockade mechanism.



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Figure 1: Mechanism of

ω -Agatoxin TK blockade at the presynaptic terminal. The toxin prevents Cav2.1 opening, inhibiting calcium influx and subsequent neurotransmitter release.

Part 2: Supplier Comparison & Technical Specifications[1]

When comparing suppliers, "Purity" (HPLC) is insufficient. You must evaluate Net Peptide Content (NPC).[1] A 0.1 mg vial of peptide is often only 70% peptide by weight; the rest is

trifluoroacetate (TFA) salts and water.

Comparative Matrix

Feature	PeptaNova	Alomone Labs	Sigma-Aldrich (Merck)	Generic/Budget Sources
Catalog ID	4294-s	STA-530	A2202	Various
Source	Synthetic	Synthetic	Synthetic	Synthetic
Stereochemistry	Explicitly Verified (D-Ser46)	Implicit (Functional check)	Implicit	High Risk (Often L-Ser)
Purity (HPLC)	>99%	>98%	~98%	>95%
Salt Form	Acetate (usually)	TFA or Acetate	TFA	TFA (Cytotoxic in high doses)
Net Peptide Content	High transparency	Batch-specific COA	Batch-specific COA	Often unlisted
Best For	Gold Standard Reference	Electrophysiology	General Screening	Non-critical assays

Analysis of Key Suppliers

- PeptaNova (The Specialist):
 - Pros: They explicitly acknowledge the D-Serine isomer issue in their documentation. Their synthesis protocols are designed to ensure the correct enantiomer is used.
 - Cons: Higher cost per mg.
 - Verdict: Use for critical experiments where potency must be absolute.
- Alomone Labs (The Channel Expert):
 - Pros: Every batch is bioassay-tested on actual ion channels (Xenopus oocytes or mammalian cells). This functional validation effectively rules out the L-Serine error, as the

L-form would fail the bioassay.

- Cons: Distribution times can vary by region.
- Verdict: The safest bet for electrophysiologists.
- Sigma-Aldrich / Merck (The Generalist):
 - Pros: Global supply chain, ease of ordering.
 - Cons: Technical support is generalized. "Batch-specific" data often requires a separate request if not attached.
 - Verdict: Reliable, but ensure you check the specific batch COA for salt content.

Part 3: Experimental Protocols & Validation

To ensure scientific integrity, you must treat the commercial product as a "raw material" requiring validation.

Protocol 1: Reconstitution & Net Peptide Calculation

Objective: Correct for salt weight to achieve accurate Molarity.

- Inspect the COA: Locate the "Net Peptide Content" (NPC) or "Peptide Content" %. It is typically 70–85%.
 - Formula:
- Centrifuge: Spin the vial at 10,000 x g for 2 minutes to pellet the lyophilized powder (peptides often disperse on the cap during shipping).
- Solvent Choice:
 - Primary: Distilled water (if net charge is positive).
 - Alternative: If the peptide is stubborn, use 0.1 M Acetic Acid or a small volume of DMSO (only if compatible with your assay).

-Agatoxin TK is generally soluble in water.[2]

- Vessel: Use LoBind (low protein binding) tubes. Standard polypropylene can adsorb up to 5% of the peptide in 24 hours.
- Storage: Aliquot immediately. Freeze at -20°C. Do not freeze-thaw more than once.

Protocol 2: Functional Validation (Patch Clamp)

Objective: Confirm potency (

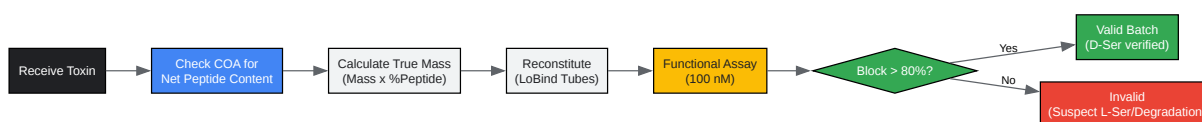
) to rule out L-Serine contamination.

- System: Whole-cell patch clamp on cerebellar Purkinje neurons or HEK293 cells stably expressing Cav2.1 (subunit).
- Solutions:
 - Extracellular: Standard Tyrode's with TTX (1 M) to block Na⁺ channels.
 - Intracellular: CsCl-based internal solution to block K⁺ currents.
- Protocol:
 - Hold at -80 mV.
 - Step to -10 mV for 100ms.
 - Measure peak Ba²⁺ or Ca²⁺ current.
- Application:
 - Perfuse 100 nM -Agatoxin TK.

- Success Criteria: Current amplitude should decrease by >80% within 5 minutes.
- Note: If blockade is <10% at 100 nM, you likely have the L-Serine isomer or degraded peptide.

Visualization: Validation Workflow

The following diagram outlines the decision logic for validating a new batch of toxin.



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Figure 2: Quality Control workflow for validating incoming

-Agatoxin TK batches.

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